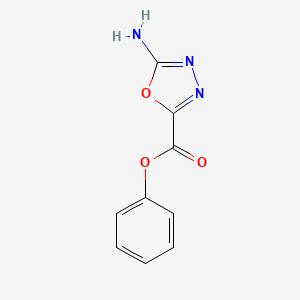

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Description

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C9H7N3O3/c10-9-12-11-7(15-9)8(13)14-6-4-2-1-3-5-6/h1-5H,(H2,10,12) |

InChI Key |

QTBBUQUHTNVBCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Dehydrating Agents

One of the most common approaches involves cyclodehydration of carboxylic acid hydrazides using dehydrating agents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, or phosphonium salts. This method promotes intramolecular cyclization to yield the oxadiazole ring.

- Example Procedure: Hydrazide precursor is refluxed with POCl3 for several hours, followed by neutralization and isolation of the oxadiazole product.

Reaction of Acid Hydrazides with Cyanogen Halides

An alternative method reported involves reacting acid hydrazides with cyanogen bromide or cyanogen chloride to form 2-amino-5-substituted-1,3,4-oxadiazoles. This method can be performed in methanol with heating and subsequent neutralization and extraction steps.

- Advantages: This method provides a direct route to 2-amino substituted oxadiazoles.

- Limitations: Requires handling of toxic cyanogen halides and may involve multiple purification steps.

One-Pot Synthesis and Functionalization Strategies

Recent advances include one-pot synthesis strategies combining cyclization and functionalization steps to streamline the preparation of 2,5-disubstituted 1,3,4-oxadiazoles.

- Typical Procedure: Starting from carboxylic acids, the reaction proceeds via in situ formation of acyl hydrazides followed by cyclization and arylation or amination in the presence of catalysts such as copper(I) iodide and bases like cesium carbonate in solvents like 1,4-dioxane at elevated temperatures (80–120 °C).

- Benefits: This method reduces the number of isolation steps and improves overall efficiency and yield.

Cyclization Using Triphenylphosphine and Triethylamine

Another effective method involves intramolecular dehydration-cyclization using triphenylphosphine, triethylamine, and carbon tetrachloride in acetonitrile at elevated temperatures (~100 °C). This approach has been successfully applied to synthesize substituted oxadiazoles with good yields (~50-70%).

| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization with POCl3 | POCl3, hydrazide reflux | 80–110 | 3–7 hours | 60–75 | Simple, widely used | Corrosive reagents, harsh conditions |

| Reaction with cyanogen halides | Cyanogen bromide/chloride, methanol | ~70–80 | 1–2 hours | Moderate | Direct amine substitution | Toxic reagents, multi-step prep |

| One-pot synthesis with Cu catalysis | Carboxylic acid, NIITP, CuI, Cs2CO3, 1,4-dioxane | 80–120 | 3–17 hours | 70–87 | Streamlined, functionalization | Requires catalyst and inert atmosphere |

| Triphenylphosphine-mediated cyclization | Triphenylphosphine, triethylamine, CCl4, acetonitrile | 100 | 1 hour | ~52 | Mild conditions, good selectivity | Uses toxic CCl4, moderate yield |

- The cyclization of hydrazides with POCl3 remains a classical and reliable method but involves handling corrosive reagents and requires careful work-up.

- The cyanogen halide method offers a direct route to 2-amino substituted oxadiazoles but is less favored due to reagent toxicity and cost.

- One-pot synthesis strategies have gained prominence due to their efficiency and ability to incorporate functional groups in a single sequence, improving yields and reducing waste.

- The triphenylphosphine-mediated cyclization is a versatile method for oxadiazole ring formation under relatively mild conditions, although the use of carbon tetrachloride poses environmental and safety concerns.

- Yields across methods vary typically between 50% and 87%, depending on the substrate and reaction conditions.

- Structural confirmation of the products is routinely performed using NMR (1H, 13C), FT-IR, and elemental analysis to verify ring formation and substitution patterns.

The preparation of Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate is achieved predominantly via cyclization of hydrazide precursors using dehydrating agents or oxidative conditions. Modern methodologies emphasize one-pot synthesis and functionalization to enhance efficiency. Each method presents a balance of yield, operational complexity, and reagent safety. Selection of the optimal synthetic route depends on available starting materials, scale, and desired functionalization.

Biological Activity

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate is part of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole scaffold is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. Structural modifications of this scaffold can enhance its efficacy against various diseases. The mechanisms of action often involve the inhibition of specific enzymes and pathways crucial for cell proliferation and survival.

Anticancer Activity

This compound has shown promising anticancer activity through various mechanisms:

- Mechanistic Insights : The compound targets multiple biological pathways involved in cancer progression. It has been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell growth and proliferation .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have been tested against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .

Table 1: IC50 Values of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | 0.67 |

| This compound | HCT-116 | 0.80 |

| This compound | ACHN | 0.87 |

Antimicrobial Activity

The antimicrobial potential of phenyl 5-amino-1,3,4-oxadiazole derivatives has also been explored:

- Efficacy Against Bacteria : Studies indicate that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria. For example, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 4 µg/mL .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Phenyl 5-amino-1,3,4-oxadiazole Derivative | MRSA | 4 - 32 |

| Phenyl 5-amino-1,3,4-oxadiazole Derivative | E. coli | 64 - 256 |

Other Biological Activities

In addition to anticancer and antimicrobial properties:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators.

- Anticonvulsant Potential : Research indicates that modifications to the oxadiazole structure can enhance anticonvulsant activity in various animal models .

Case Studies and Research Findings

Recent studies have highlighted the potential of phenyl 5-amino-1,3,4-oxadiazole derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of a series of oxadiazoles on leukemia and breast cancer cell lines. The results indicated that several compounds induced apoptosis effectively compared to standard treatments like doxorubicin .

- Molecular Docking Studies : Computational studies have shown that these compounds exhibit strong binding affinities to target proteins involved in cancer progression. For instance, molecular docking revealed favorable interactions with thymidylate synthase and HDAC enzymes .

Scientific Research Applications

Anticancer Research

Mechanism of Action

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate and its derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth.

Case Studies and Findings

- In vitro Studies : Various derivatives have shown promising results against multiple cancer cell lines. For instance, compounds derived from 1,3,4-oxadiazoles demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents such as doxorubicin .

- Molecular Docking Studies : These studies indicate that certain oxadiazole derivatives exhibit strong binding affinities to targets like epidermal growth factor receptor (EGFR) and other kinases critical for cancer proliferation .

| Compound Name | Target | IC50 Value (µM) | Cancer Type |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | EGFR | 0.24 | Breast Cancer |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | Src | 0.96 | Leukemia |

| Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate | ALP | 0.420 | Various |

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of this compound. Its derivatives have been shown to exhibit activity against a range of pathogens.

Key Findings

- Broad-Spectrum Activity : Certain oxadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cosmetic Formulations

The compound's properties extend beyond pharmacology into cosmetic applications. Its stability and efficacy in formulations make it a candidate for enhancing skin health.

Research Insights

- Formulation Development : Studies have utilized phenyl 5-amino-1,3,4-oxadiazole derivatives in topical formulations aimed at improving skin hydration and barrier function .

- Sensory Properties : Experimental designs have shown that incorporating these compounds can optimize the sensory attributes of cosmetic products, making them more appealing to consumers .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Ester/Amide Groups)

The ester group at position 2 significantly influences reactivity and applications:

- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: Widely used as a synthetic intermediate, this compound undergoes reactions such as ester reduction (e.g., LiAlH4) to generate hydrazides or reacts with sulfonyl chlorides for further derivatization .

- Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate: The phenyl ester may exhibit greater hydrolytic stability compared to ethyl esters due to steric hindrance and reduced electrophilicity. However, this could limit its reactivity in nucleophilic substitution reactions.

Table 1: Key Properties of Position 2-Substituted Analogs

Substituent Variations at Position 5 (Amino vs. Aryl Groups)

The amino group at position 5 distinguishes the target compound from analogs with aryl or alkyl substituents:

- Ethyl 5-[2-(Trifluoromethyl)phenyl]-1,3,4-Oxadiazole-2-Carboxylate (3s) : The trifluoromethyl group improves metabolic stability and lipophilicity, advantageous in pharmacokinetic profiles .

- Ethyl 5-(4-Chloro-2-Phenoxyphenyl)-1,3,4-Oxadiazole-2-Carboxylate (5): Bulky substituents may sterically hinder interactions but improve selectivity in target binding .

The amino group in this compound provides a nucleophilic site for further functionalization (e.g., acylation, sulfonation) absent in aryl-substituted analogs. This versatility is critical in medicinal chemistry for prodrug design or covalent inhibitor development .

Table 2: Impact of Position 5 Substituents on Reactivity

Q & A

Q. What are the recommended synthetic routes for Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via cyclization of hydrazide derivatives or carboxylation of pre-formed oxadiazole rings. For example, hydrazine hydrate can react with substituted phenyl precursors under reflux in ethanol, followed by carboxylation using chloroformate esters. Key intermediates, such as 5-amino-1,3,4-oxadiazole derivatives, should be purified via column chromatography and characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups and regiochemistry . Potassium salts of oxadiazole carboxylates (e.g., potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate) are often used as precursors, requiring strict anhydrous conditions during synthesis .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves aromatic proton environments and carbonyl/oxadiazole ring carbons. Infrared (IR) spectroscopy identifies characteristic peaks for amino (-NH, ~3300–3500 cm) and ester carbonyl (~1700–1750 cm^{-1) groups. Purity should be assessed via HPLC (reverse-phase C18 columns) with UV detection at 254 nm .

Q. What safety protocols are necessary for handling this compound in the lab?

The compound should be stored in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of fine particulates. Waste disposal must comply with institutional guidelines for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -NO, -CF) at the para position of the phenyl ring enhance antibacterial and anticancer activity by increasing electrophilicity of the oxadiazole core. For instance, 5-(4-chloro-2-phenoxyphenyl) derivatives exhibit improved DNA intercalation properties, as shown in docking studies targeting topoisomerase II . In contrast, bulky tert-butyl substituents reduce solubility but improve metabolic stability .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular uptake efficiency. For example, dimethyl sulfoxide (DMSO) concentrations >1% may destabilize the oxadiazole ring. To mitigate this:

Q. What challenges exist in characterizing degradation products of this compound under physiological conditions?

Hydrolysis of the ester moiety generates 5-amino-1,3,4-oxadiazole-2-carboxylic acid, which may dimerize or form metal complexes in buffered solutions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can identify degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) combined with -NMR tracking of ester proton signals are recommended for shelf-life prediction .

Q. What mechanistic insights exist for its anticancer activity, and how can they guide drug design?

The compound induces apoptosis via mitochondrial pathways, as evidenced by caspase-3/7 activation and Bcl-2 downregulation in leukemia cell lines. Molecular dynamics simulations suggest that the oxadiazole ring interacts with ATP-binding pockets of kinases (e.g., EGFR), disrupting phosphorylation. Optimizing hydrogen bonding (e.g., introducing -NH at position 5) enhances target affinity .

Q. How can synthetic yields be improved for scaled-up production of derivatives?

Microwave-assisted synthesis reduces reaction times (from 12 hours to 30 minutes) and improves yields (~85% vs. 60% conventional heating). Catalytic systems like p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF) facilitate cyclization. For carboxylation steps, use of potassium tert-butoxide as a base minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.